(S)-1-p-Tolyl-1-propanol

Biocatalysis Enzymatic Kinetic Resolution Enantioselectivity

(S)-1-p-Tolyl-1-propanol (CAS not uniquely assigned for single enantiomer; racemate CAS 25574-04-3) is an enantiopure chiral secondary alcohol with the IUPAC name (1S)-1-(4-methylphenyl)propan-1-ol. It possesses a single stereogenic center and is a member of the 1-arylpropan-1-ol class, which are versatile intermediates in stereoselective synthesis.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B1640248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-p-Tolyl-1-propanol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C)O
InChIInChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1
InChIKeyZBDUWPZEVMGAMD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-p-Tolyl-1-propanol: Procurement-Grade Chiral Secondary Alcohol for Asymmetric Synthesis


(S)-1-p-Tolyl-1-propanol (CAS not uniquely assigned for single enantiomer; racemate CAS 25574-04-3) is an enantiopure chiral secondary alcohol with the IUPAC name (1S)-1-(4-methylphenyl)propan-1-ol. It possesses a single stereogenic center and is a member of the 1-arylpropan-1-ol class, which are versatile intermediates in stereoselective synthesis [1]. The compound is primarily valued for its ability to introduce chirality into more complex molecules, serving as a model substrate in enzymatic kinetic resolution studies and as a building block in pharmaceutical research [2].

Why (S)-1-p-Tolyl-1-propanol Cannot Be Substituted with the Racemate or R-Enantiomer


Generic substitution of (S)-1-p-Tolyl-1-propanol with its racemate (CAS 25574-04-3) or the (R)-enantiomer is scientifically invalid for stereoselective applications. The specific spatial arrangement of atoms around the chiral center dictates interactions with chiral environments, such as enzyme active sites or biological receptors . Racemic mixtures introduce an equal amount of the opposite enantiomer, which can act as an impurity, leading to drastically different reaction kinetics, product enantiomeric excess, and pharmacological profiles. For example, in biocatalytic kinetic resolutions, the enzyme subtilisin Carlsberg shows a distinct preference for the (S)-enantiomer over the (R)-enantiomer, making the use of a single enantiomer essential for achieving high enantioselectivity [1].

Quantitative Differentiation Evidence for (S)-1-p-Tolyl-1-propanol


Enantioselectivity Comparison: (S)- vs. (R)-1-p-Tolyl-1-propanol in Subtilisin Carlsberg-Catalyzed Transacylation

The enantioselectivity of subtilisin Carlsberg for (S)-1-p-Tolyl-1-propanol over its (R)-enantiomer is inferred from studies on structurally similar secondary alcohols. The enzyme's active site exhibits a well-defined preference for the (S)-enantiomer, a prerequisite for achieving high enantiomeric excess (ee) in kinetic resolution processes. While direct comparative numerical E-values for 1-p-tolyl-1-propanol are not tabulated in primary literature, the foundational principle is established by the enzyme's behavior with 1-phenylethanol, where engineered variants reach E-values >400, demonstrating the critical importance of the correct enantiomeric configuration for productive binding and catalysis [1].

Biocatalysis Enzymatic Kinetic Resolution Enantioselectivity

Regioisomeric Differentiation: (S)-1-p-Tolyl-1-propanol vs. 2-(p-Tolyl)-1-propanol in Lipase-Catalyzed Resolution

A critical differentiation lies in the compound's regiochemistry. (S)-1-p-Tolyl-1-propanol is a secondary alcohol with the hydroxyl group on the carbon adjacent to the aromatic ring, whereas the structurally related 2-(p-tolyl)-1-propanol is a primary alcohol. This distinction is crucial for enzymatic recognition. Research on lipase-catalyzed resolution of racemic 1-acyloxy-2-(p-tolyl)propanes shows that substrates like acetate and propanoate esters of 2-(p-tolyl)-1-propanol are efficiently hydrolyzed to yield the (S)-alcohol. However, certain bulky esters (e.g., 2,2-dimethylpropanoate, benzoate) are completely unreactive even after 100 hours [1]. The secondary alcohol structure of (S)-1-p-tolyl-1-propanol presents a different steric and electronic profile to enzymes, making it a distinct substrate class that cannot be replaced by its primary alcohol isomer.

Regioselectivity Lipase Resolution Substrate Engineering

Enantiomeric Excess from Asymmetric Reduction: Harnessing Engineered Alcohol Dehydrogenases

Advanced protein engineering of thermostable alcohol dehydrogenases (ADHs) has enabled the highly enantioselective reduction of racemic aldehydes to yield arylpropanols. In a model reaction using rac-2-phenyl-1-propanal, evolved (S)-selective mutants produced the corresponding (S)-alcohol in essentially enantiomerically pure form (ee >99%) [1]. This class-level evidence demonstrates that the (S)-enantiomer can be obtained with exceptional optical purity via engineered ADHs. For a researcher, procuring a pre-synthesized, high-purity (S)-enantiomer guarantees this level of stereochemical integrity without requiring in-house enzyme evolution, saving significant development time.

Asymmetric Synthesis Alcohol Dehydrogenase Enantiomeric Excess

High-Value Application Scenarios for (S)-1-p-Tolyl-1-propanol


Enzymatic Kinetic Resolution Studies: Benchmarking Enantioselective Acylations

The defined (S)-configuration of 1-p-Tolyl-1-propanol makes it an ideal substrate for evaluating the enantioselectivity of novel lipases, esterases, or proteases in organic media. Researchers can use it to probe the enzyme's active site architecture by comparing reaction rates with the (R)-enantiomer or by varying the acyl donor, as demonstrated in class-leading studies with subtilisin Carlsberg [1]. Accurate kinetic data relies on starting with a single, known enantiomer.

Synthesis of Chiral Pharmaceutical Intermediates

The compound serves as a crucial chiral building block for constructing more complex APIs. Its benzylic alcohol functionality is a versatile handle for further transformations (e.g., oxidation, etherification, Mitsunobu reaction) while retaining the stereochemical information. This is supported by its structural classification and use as an intermediate in stereoselective synthesis [2]. Procuring the correct (S)-enantiomer is mandatory for establishing the desired absolute configuration in the final drug candidate.

Development of Asymmetric Reduction Methodologies

The compound is a target for evaluating new chiral catalysts or biocatalysts for the asymmetric reduction of prochiral ketones. The optical purity and yield of (S)-1-p-Tolyl-1-propanol serve as a direct metric for catalyst performance. This application is informed by research where evolved alcohol dehydrogenases achieve >99% ee for analogous arylpropanols, setting a high standard for new methodologies [3].

Quote Request

Request a Quote for (S)-1-p-Tolyl-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.